molecular formula C21H29N10O14P3S B10776580 Ado-P-CH2-P-PS-ado

Ado-P-CH2-P-PS-ado

Cat. No. B10776580
M. Wt: 770.5 g/mol
InChI Key: UJCWOSLCGXVJOD-VEBDTVEDSA-N
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Description

Ado-P-Ch2-P-Ps-Ado, also known as bis(5’-adenosyl)-triphosphatase, is a small molecule with a complex structure. It is a synthetic analog of diadenosine triphosphate (Ap3A), which is involved in various cellular processes.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ado-P-Ch2-P-Ps-Ado undergoes various chemical reactions, including hydrolysis and phosphorylation. It can be hydrolyzed by specific enzymes to yield adenosine monophosphate (AMP) and adenosine diphosphate (ADP) .

Common Reagents and Conditions

The hydrolysis of this compound is typically catalyzed by enzymes such as bis(5’-adenosyl)-triphosphatase. The reaction conditions often involve the presence of magnesium ions (Mg2+) to facilitate the enzymatic activity .

Major Products Formed

The major products formed from the hydrolysis of this compound are AMP and ADP. These products are important intermediates in various biochemical pathways .

Mechanism of Action

Ado-P-Ch2-P-Ps-Ado exerts its effects by interacting with specific enzymes, such as bis(5’-adenosyl)-triphosphatase. The compound binds to the active site of the enzyme, facilitating the hydrolysis of diadenosine triphosphate (Ap3A) to AMP and ADP. This reaction is crucial for regulating cellular energy levels and signaling pathways .

Comparison with Similar Compounds

properties

Molecular Formula

C21H29N10O14P3S

Molecular Weight

770.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl]methyl]phosphinic acid

InChI

InChI=1S/C21H29N10O14P3S/c22-16-10-18(26-3-24-16)30(5-28-10)20-14(34)12(32)8(43-20)1-41-46(36,37)7-47(38,39)45-48(40,49)42-2-9-13(33)15(35)21(44-9)31-6-29-11-17(23)25-4-27-19(11)31/h3-6,8-9,12-15,20-21,32-35H,1-2,7H2,(H,36,37)(H,38,39)(H,40,49)(H2,22,24,26)(H2,23,25,27)/t8-,9-,12-,13-,14-,15-,20-,21-,48?/m1/s1

InChI Key

UJCWOSLCGXVJOD-VEBDTVEDSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OP(=S)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=S)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)N

Origin of Product

United States

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